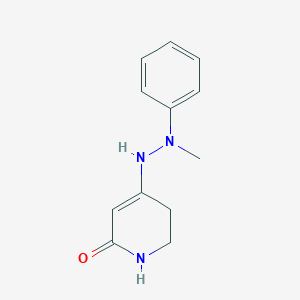

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-(2-methyl-2-phenylhydrazinyl)-2,3-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15(11-5-3-2-4-6-11)14-10-7-8-13-12(16)9-10/h2-6,9,14H,7-8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRRHWGQOOPSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)NC2=CC(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446087 | |

| Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139122-76-2 | |

| Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their ability to stabilize intermediates.

-

Base : Triethylamine (TEA) or pyridine is used to scavenge HCl generated during the reaction.

-

Temperature : Reflux at 80–100°C for 6–12 hours ensures complete conversion.

-

Yield : Typical yields range from 55% to 70% , depending on solvent purity and stoichiometric ratios.

Example Procedure:

-

Combine 4-chloro-5,6-dihydropyridin-2(1H)-one (1.0 eq) and 2-methyl-2-phenylhydrazine (1.2 eq) in anhydrous THF.

-

Add triethylamine (2.0 eq) and reflux at 85°C for 10 hours.

-

Cool the mixture, filter to remove salts, and concentrate under reduced pressure.

-

Purify the crude product via recrystallization from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a time-efficient alternative to conventional heating. This method reduces reaction times from hours to minutes while maintaining or improving yields.

Key Advantages:

Protocol:

-

Mix 4-chloro-5,6-dihydropyridin-2(1H)-one and 2-methyl-2-phenylhydrazine in a 1:1.2 molar ratio.

-

Add pyridine as both solvent and base.

-

Irradiate in a microwave reactor at 120°C for 20 minutes.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Catalytic Methods Using Transition Metals

Transition metal catalysts, particularly palladium-based systems , have been explored to facilitate coupling reactions. While less common for this compound, these methods offer insights into scalable industrial processes.

Palladium-Catalyzed Amination:

Limitations:

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency. Comparative studies reveal the following trends:

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | Triethylamine | 85 | 10 | 68 |

| DCM | Pyridine | 40 | 12 | 58 |

| Ethanol | K₂CO₃ | 78 | 8 | 62 |

| DMF | DBU | 100 | 6 | 71 |

Key Findings :

-

DMF with DBU achieves the highest yield (71%) due to enhanced nucleophilicity.

-

Ethanol with K₂CO₃ offers an eco-friendly alternative with moderate efficiency.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Conventional Heating | Low cost, simple setup | Long reaction times | 55–70 |

| Microwave | Rapid, energy-efficient | Specialized equipment required | 75–80 |

| Catalytic (Pd) | Scalable for industrial use | High cost, sensitivity to air | 65 |

Mechanistic Insights

The reaction proceeds via a two-step mechanism :

-

Nucleophilic Attack : The hydrazine nitrogen attacks the electrophilic 4-position of the dihydropyridinone ring, displacing the chloride leaving group.

-

Deprotonation : The base abstracts a proton from the hydrazine intermediate, stabilizing the product.

Industrial-Scale Production Considerations

For large-scale synthesis, the following parameters are critical:

Chemical Reactions Analysis

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Organic Synthesis

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one is utilized as a reagent in organic synthesis. It plays a crucial role in forming hydrazones and related compounds, which are essential intermediates in various chemical reactions .

The compound has been studied for its potential biological activities:

- Anticancer Properties : Research indicates that it exhibits significant antiproliferative effects against several cancer cell lines. For instance, it demonstrated an IC50 value of 0.50 μM against HeLa cells and 0.82 μM against MDA-MB-231 breast cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.50 |

| MDA-MB-231 | 0.82 |

| A2780 (ovarian) | 1.30 |

- Antimicrobial Activity : The compound also shows moderate antimicrobial activity against various pathogens, including bacteria and fungi. Minimum inhibitory concentration (MIC) values suggest effectiveness against common pathogens like Escherichia coli and Pseudomonas aeruginosa .

Medicinal Chemistry

Ongoing research aims to explore its potential as a therapeutic agent in treating diseases where hydrazone derivatives have shown efficacy. The mechanism of action may involve the inhibition of specific enzymes related to cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Variations in substituents on the hydrazine moiety significantly influence its potency and selectivity against different cancer cell types. Enhancements in lipophilicity have been correlated with improved cellular uptake and bioavailability .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of derivatives similar to this compound against HeLa cells, demonstrating significant growth inhibition at concentrations as low as 0.50 μM . This highlights its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against common pathogens, revealing MIC values indicating substantial antibacterial activity. This suggests that compounds with similar structures could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Piperlongumine (PL)

- Mechanism : The α,β-unsaturated lactam reacts with cellular thiols (e.g., glutathione), disrupting redox homeostasis and elevating ROS levels, leading to apoptosis .

- Efficacy: Demonstrates selective cytotoxicity in cancer cells (e.g., IC50 = 3.2 µM in A549 lung cancer cells) with minimal effects on normal cells .

Apixaban-Related Compounds

- Role: Intermediates like 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 545445-44-1) are critical in synthesizing apixaban, a direct Factor Xa inhibitor. These compounds lack intrinsic anticoagulant activity but serve as precursors .

Hypothesized Activity of Target Compound

- The hydrazinyl group may act as a Michael acceptor or participate in redox cycling, analogous to PL’s cinnamoyl unit. However, the steric bulk of the 2-methyl-2-phenyl group could modulate reactivity or target specificity .

Stability and Physicochemical Properties

Biological Activity

4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one, also known by its CAS number 139122-76-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The molecular formula of this compound is with a molecular weight of 217.267 g/mol. The compound features a hydrazine moiety, which is known to contribute to various biological activities.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit notable anticancer properties. A study evaluated the compound's efficacy against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells. The results indicated that the compound displayed significant antiproliferative effects, with IC50 values ranging from 0.50 to 3.58 μM , suggesting potent activity against these cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.50 |

| MDA-MB-231 | 0.82 |

| A2780 (ovarian) | 1.30 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It was tested against various pathogenic bacteria and fungi, showing moderate activity with minimum inhibitory concentration (MIC) values that indicate effectiveness against common pathogens .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways crucial for cancer cell survival and proliferation. For instance, it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in various signaling pathways related to cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in substituents on the hydrazine moiety have been shown to significantly influence its potency and selectivity against different cancer cell types. For example, modifications that enhance lipophilicity have been correlated with improved cellular uptake and bioavailability .

Case Studies

Several case studies highlight the clinical relevance of compounds similar to this compound:

- Case Study on HeLa Cells : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of HeLa cells at concentrations as low as 0.50 μM , showcasing its potential as a lead compound for further development in cancer therapy .

- Antimicrobial Efficacy : A study assessed the antimicrobial properties against Escherichia coli and Pseudomonas aeruginosa, revealing MIC values indicating substantial antibacterial activity .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one and its analogs?

Answer: Synthesis typically involves multistep reactions focusing on the lactam core and hydrazine derivatives. A key approach includes:

- Condensation reactions : Starting materials like phenylhydrazine derivatives are condensed with dihydropyridinone precursors under basic conditions (e.g., pyridine or triethylamine) .

- Nucleophilic substitution : Functionalization of the lactam ring via reactions with electrophilic reagents (e.g., acyl chlorides) to introduce substituents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane systems) is standard for isolating pure compounds, with yields ranging from 55–62% .

Q. Example Protocol :

React 2-piperidone with phenylhydrazine derivatives in the presence of a coupling agent.

Introduce substituents via electrophilic aromatic substitution or Michael addition.

Q. How does the 5,6-dihydropyridin-2(1H)-one pharmacophore contribute to biological activity?

Answer: The lactam unit acts as a Michael acceptor , enabling covalent interactions with cellular thiols (e.g., glutathione, cysteamine), leading to reactive oxygen species (ROS) generation and apoptosis . Key findings:

- Electrophilicity : The α,β-unsaturated ketone in the lactam reacts with cysteamine (), driving ROS accumulation .

- Structure-Activity Relationship (SAR) : Analogs lacking this unit (e.g., compound 1k ) show reduced cytotoxicity (IC >200 µM vs. PL’s IC = 10–30 µM) .

Table 1 : Cytotoxicity of PL Analogs (IC, µM)

| Compound | A549 (Lung Cancer) | SK-OV3 (Ovarian Cancer) |

|---|---|---|

| PL | 10.4 | 7.5 |

| 1k | 115.2 | >200 |

| 1f | 143.3 | 83.8 |

| Data sourced from MTT assays . |

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in cytotoxicity data between analogs with similar substituents?

Answer: Contradictions often arise from substituent position effects rather than electronic properties. For example:

- Positional isomerism : Compound 1f (mid-chain methoxy) has higher activity than 1e (terminal methoxy) or 1g (para-methoxy) due to steric and electronic interactions with target proteins .

- Methodological adjustments :

- Dose-response profiling : Use extended concentration ranges (e.g., 0.1–200 µM) to capture subtle differences.

- Kinetic studies : Measure ROS generation rates (e.g., via DCFH-DA fluorescence) to correlate electrophilicity with cytotoxicity .

- Computational modeling : Molecular docking to predict binding affinities for substituent optimization .

Q. How can researchers design experiments to validate the ROS-mediated anticancer mechanism of this compound?

Answer: A stepwise approach is recommended:

ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cancer cells (A549, SK-OV3) treated with the compound. Pretreatment with ROS scavengers (e.g., NAC) should abolish fluorescence, confirming ROS dependence .

Mitochondrial dysfunction : Measure mitochondrial membrane potential (ΔΨm) via JC-1 staining or rhodamine 123. PL reduces ΔΨm by 80% at 30 µM, indicating apoptosis initiation .

Redox imbalance : Quantify GSH/GSSG ratios (HPLC or enzymatic assays). PL reduces GSH/GSSG from 12:1 to 2:1, confirming oxidative stress .

In vivo validation : Use xenograft models to assess tumor regression and ROS biomarkers (e.g., 8-OHdG) in treated vs. control groups .

Q. What methodologies are suitable for assessing the electrophilic reactivity of this compound and its analogs?

Answer:

- Thiol reactivity assays : Incubate compounds with cysteamine or glutathione and monitor adduct formation via H NMR or HRMS. For example, PL forms 1:1 and 1:2 adducts with cysteamine (m/z = 417.1466 and 494.1611) .

- Kinetic profiling : Determine second-order rate constants () under pseudo-first-order conditions. PL’s vs. 1.80 for 1k , correlating with cytotoxicity .

- Computational analysis : Calculate electrophilicity indices (ω) using DFT to predict reactivity .

Q. How can stability issues in aqueous or biological matrices be addressed during pharmacological studies?

Answer:

- Stability testing : Incubate compounds in PBS (pH 7.4) or cell culture media at 37°C. Monitor degradation via HPLC over 24–72 hours. PL remains stable (>90%) for 48 hours .

- Prodrug design : Introduce protective groups (e.g., acetyl) to the hydrazine moiety to enhance solubility and reduce premature degradation.

- Encapsulation : Use liposomal or nanoparticle carriers to improve bioavailability and reduce off-target reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.